molecular formula C22H20O4 B15139476 Triphen diol

Triphen diol

Cat. No.: B15139476
M. Wt: 348.4 g/mol
InChI Key: KQCJZAUNKSGEFM-IFMALSPDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Triphen diol can be synthesized through various chemical reactions involving phenol derivatives. One common method involves the reaction of phenol with formaldehyde and subsequent reduction to form the diol. The reaction conditions typically include acidic or basic catalysts to facilitate the formation of the diol structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where phenol and formaldehyde are reacted under controlled conditions. The process may include steps such as purification and crystallization to obtain high-purity this compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Triphen diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

Triphen diol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on cellular processes, particularly apoptosis in cancer cells.

    Medicine: Investigated for its potential as an anticancer agent, particularly against pancreatic cancer and cholangiocarcinoma.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

Triphen diol exerts its effects primarily through the induction of apoptosis in cancer cells. It activates both caspase-dependent and caspase-independent pathways, leading to programmed cell death. The compound targets various molecular pathways involved in cell survival and apoptosis, making it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Perphenazine-dihydrochloride
  • BL-1020 mesylate
  • Spinacetin
  • Zotepine
  • Emedastine difumarate

Uniqueness

Triphen diol is unique due to its dual mechanism of inducing apoptosis through both caspase-mediated and caspase-independent pathways. This dual action makes it particularly effective against certain types of cancer cells, such as those in pancreatic cancer and cholangiocarcinoma .

Properties

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

(3S,4R)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m1/s1

InChI Key

KQCJZAUNKSGEFM-IFMALSPDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@H](COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

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